molecular formula C8H24HfN4 B035259 Tetrakis(dimethylamido)hafnium(IV) CAS No. 19782-68-4

Tetrakis(dimethylamido)hafnium(IV)

Katalognummer B035259
CAS-Nummer: 19782-68-4
Molekulargewicht: 354.8 g/mol
InChI-Schlüssel: ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

TDMAHf can be synthesized through amine-elimination pathways involving tetrakis(dimethylamido)hafnium(IV) complex and amine reactants, leading to the formation of new hafnium compounds characterized by X-ray diffraction and NMR, showing promise for MOCVD applications due to favorable volatility properties (González-Flores et al., 2013).

Molecular Structure Analysis

The molecular structure of TDMAHf has been studied through various analytical techniques, revealing it to be monomeric in the solid state with eight-coordinate metal centers surrounded by four κ2-N,O-amidate ligands. X-ray crystal structure determinations support these structural assignments, highlighting the compound's potential for use in chemical vapor deposition and atomic layer deposition precursors (Karunarathne et al., 2017).

Chemical Reactions and Properties

TDMAHf reacts with hydrogen-terminated Si(100) surfaces, showing adsorption and reaction patterns indicative of surface and gas phase reactions at temperatures between 25 and 300 °C. The study of these reactions through infrared spectroscopy and density functional theory calculations has provided insights into the formation of Hf-H bonds and three-member-ring species on Si surfaces, shedding light on the compound's reactivity and potential applications in semiconductor fabrication (Li et al., 2010).

Physical Properties Analysis

The volatility and decomposition temperatures of TDMAHf and its derivatives have been extensively studied, with findings indicating good volatility and high solid-state decomposition temperatures. These properties are crucial for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD), where controlled deposition of hafnium-containing films is necessary (Karunarathne et al., 2017).

Wissenschaftliche Forschungsanwendungen

  • Surface and Interfacial Reaction Studies : It is used to investigate the evolution of the HfO2 dielectric interface with GaSb surfaces after sulfur passivation and HCl etching (Zhernokletov et al., 2013).

  • Synthesis of Metal Complexes : Tetrakis(dimethylamido)hafnium(IV) assists in synthesizing titanium and zirconium complexes with diphenyltriazenido ligands (Guzei et al., 1997).

  • Electrochemical Studies : It is useful in studying diffusion-controlled reversible one-electron transfer reactions in metal-based and ligand-based reduction couples (Koca et al., 2007).

  • Thin Film Growth : A precursor for low-temperature growth of HfO2 thin films at temperatures as low as 250°C (Pothiraja et al., 2009).

  • Plasma-Assisted Atomic Layer Deposition : Used to prepare highly conductive and conformal hafnium nitride thin films (Eun-Jeong Kim & Do‐Heyoung Kim, 2006).

  • Atomic Layer Deposition Film Growth : It is widely used for deposition of both diffusion barriers and high-permittivity materials in atomic layer deposition film growth (Rodriguez-Reyes & Teplyakov, 2008).

  • Photoinitiating Systems in Polymerization : Proposed as a new coinitiator in Type II photoinitiating systems and additives for Type I photoinitiators in free radical photopolymerization under air (El-Roz et al., 2010).

  • Hafnium Silicate Film Deposition : Utilized in chemical-vapor deposition for depositing hafnium silicate films on Si with controllable composition and growth rate (Hendrix et al., 2002).

  • MOCVD of HfO2 : Potential precursor for the MOCVD of HfO2, offering better properties for MOCVD applications (González-Flores et al., 2013).

  • Sequestering Agents for Actinides : Tetrakis(thiohydroxamato) hafnium(IV) complexes are designed as specific sequestering agents for actinide IV ions (Abu-Dari & Raymond, 1982).

Safety And Hazards

Tetrakis(dimethylamido)hafnium(IV) may be harmful if inhaled, absorbed through skin, or swallowed . It causes skin burns and eye burns . It is also classified as a flammable solid and in contact with water releases flammable gas .

Zukünftige Richtungen

Tetrakis(dimethylamido)hafnium(IV) is used as an atomic layer deposition (ALD) precursor for the deposition of hafnium oxide thin films for advanced semiconductor devices . This suggests that it will continue to play a significant role in the development of advanced semiconductor devices in the future.

Eigenschaften

IUPAC Name

dimethylazanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium, tetrakis(dimethylamino)-

CAS RN

19782-68-4, 19962-11-9
Record name Hafnium, tetrakis(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(dimethylamido)hafnium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hafnium tetrakis(dimethylazanide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.